molecular formula C17H15ClN4O B5101219 N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B5101219
M. Wt: 326.8 g/mol
InChI Key: JOGVVRNWAVWPNM-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a chloro and two methyl groups, a phenyl ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethylpyrazole with an appropriate phenyl derivative under controlled conditions.

    Coupling with pyridine-3-carboxamide: The pyrazole derivative is then coupled with pyridine-3-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)pyrazole]pyridine-3-carboxamide
  • N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide
  • N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide

Uniqueness

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of both phenyl and pyridine carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-16(18)12(2)22(21-11)15-7-5-14(6-8-15)20-17(23)13-4-3-9-19-10-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGVVRNWAVWPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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